

Application Note: One-Pot Synthesis of High-Purity Sodium Thioantimonate (Schlippe's Salt)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Sodium thioantimonate*

Cat. No.: *B089268*

[Get Quote](#)

Introduction

Sodium thioantimonate nonahydrate ($\text{Na}_3\text{SbS}_4 \cdot 9\text{H}_2\text{O}$), commonly known as Schlippe's salt, is a vital precursor in the development of solid-state electrolytes for next-generation sodium-ion batteries.^[1] Its high sodium ion conductivity at room temperature makes it a promising material for safer and more cost-effective energy storage solutions.^[2] Additionally, it serves as a valuable reagent in various chemical syntheses. This application note details three distinct one-pot methods for the synthesis of high-purity **sodium thioantimonate**, catering to different laboratory capabilities and research needs: a traditional aqueous method, a rapid high-energy ball milling method, and a high-purity one-pot solution method.

Data Presentation

The following tables summarize the key quantitative data for the three detailed synthesis protocols.

Table 1: Reactant Stoichiometry and Molar Ratios

Method	Reactant 1	Molar Eq.	Reactant 2	Molar Eq.	Reactant 3	Molar Eq.
Traditional Aqueous	Antimony Trisulfide (Sb_2S_3)	1	Sodium Sulfide ($Na_2S \cdot 9H_2O$)	3	Sulfur (S)	2
High-Energy Ball Milling	Sodium Sulfide (Na_2S)	3	Antimony Trisulfide (Sb_2S_3)	1	Sulfur (S)	2
One-Pot Solution	Sodium Sulfide (Na_2S)	3	Antimony Trichloride ($SbCl_3$)	1	Sulfur (S)	1

Table 2: Comparison of Synthesis Parameters, Yield, and Purity

Parameter	Traditional Aqueous Method	High-Energy Ball Milling	One-Pot Solution Method
Reaction Time	~ 1 hour (plus crystallization time)	~ 4 - 20 hours	~ 12 hours (overnight)
Temperature	Boiling point of water (~100°C)	Room Temperature	Room Temperature
Solvent	Water	None (Solvent-free)	Methanol or DMSO
Reported Yield	~75% (variable)	~90% ^{[3][4]}	92-95% ^{[5][6]}
Reported Purity	Good (recrystallization required)	High Purity ^{[3][4]}	~99 wt% ^{[5][6]}

Experimental Protocols

Protocol 1: Traditional Aqueous Synthesis of Sodium Thioantimonate

This method is a classic, solution-based approach to synthesizing Schlippe's salt.

Materials:

- Antimony trisulfide (Sb_2S_3), finely powdered: 67 g
- Sodium sulfide nonahydrate ($\text{Na}_2\text{S}\cdot 9\text{H}_2\text{O}$): 140 g
- Sulfur (S), powdered: 13 g
- Deionized water: 150 mL
- Sodium hydroxide (NaOH) solution (e.g., 6 N)
- Ethanol (for washing, optional)

Equipment:

- Large casserole or beaker
- Heating plate with stirring capability
- Filtration apparatus (e.g., Büchner funnel)
- Crystallization dish
- Vacuum drying oven or desiccator

Procedure:

- In the casserole, combine 67 g of finely powdered antimony trisulfide, 140 g of sodium sulfide nonahydrate, and 13 g of powdered sulfur with 150 mL of deionized water.[\[7\]](#)
- Heat the mixture to boiling while stirring continuously. Maintain the boiling for approximately 15 minutes.[\[7\]](#)
- Filter the hot solution to remove any insoluble residues. The filtrate should be a clear, yellowish-to-orange solution.
- Allow the filtrate to cool slowly in a crystallization dish to form pale yellow crystals of **sodium thioantimonate** nonahydrate.

- To prevent hydrolysis, which can result in a brownish precipitate, a small amount of sodium hydroxide solution can be added to the filtrate before cooling.[7]
- Collect the crystals by filtration. The mother liquor can be concentrated by evaporation to yield a second crop of crystals.[7]
- Wash the crystals sparingly with cold deionized water or ethanol.
- Dry the crystals in a vacuum desiccator over a suitable drying agent (e.g., calcium chloride) to obtain the final product.

Protocol 2: High-Energy Ball Milling Synthesis (Mechanochemical)

This solvent-free method offers a rapid and high-yield route to high-purity **sodium thioantimonate**.[3][4]

Materials:

- Sodium sulfide (Na_2S), anhydrous
- Antimony trisulfide (Sb_2S_3)
- Sulfur (S)

Equipment:

- High-energy planetary ball mill
- Zirconia (ZrO_2) milling jars and balls
- Glovebox with an inert atmosphere (e.g., argon)

Procedure:

- Inside an argon-filled glovebox, place sodium sulfide (Na_2S), antimony trisulfide (Sb_2S_3), and sulfur (S) into a zirconia milling jar in a 3:1:2 molar ratio.

- Add zirconia milling balls. A ball-to-powder mass ratio of 10:1 to 20:1 is typically effective.
- Seal the milling jar tightly inside the glovebox.
- Mill the mixture at a rotational speed of approximately 510 rpm for 20 hours.^[3]
- After milling, return the jar to the glovebox before opening to prevent exposure of the product to air and moisture.
- The resulting fine, yellow powder is high-purity **sodium thioantimonate**.

Protocol 3: One-Pot Solution Synthesis from Antimony Trichloride

This method provides a high-purity product with a high yield by reacting more readily available precursors at room temperature.^[5]

Materials:

- Sodium sulfide (Na₂S), anhydrous: 351 mg (4.5 mmol)
- Antimony trichloride (SbCl₃): 342 mg (1.5 mmol)
- Sulfur (S): 48.1 mg (1.5 mmol)
- Methanol (MeOH) or Dimethyl sulfoxide (DMSO), anhydrous: 10 mL

Equipment:

- Schlenk flask or a round-bottom flask with a septum
- Magnetic stirrer and stir bar
- Syringe and needle (for solvent transfer)
- Centrifuge and centrifuge tubes
- Vacuum drying oven

Procedure:

- In a fume hood, add stoichiometric quantities of anhydrous sodium sulfide (351 mg), antimony trichloride (342 mg), and sulfur (48.1 mg) to a dry Schlenk flask containing a magnetic stir bar.[5]
- Under an inert atmosphere (e.g., nitrogen or argon), add 10 mL of anhydrous methanol or DMSO to the flask.
- Seal the flask and stir the mixture at room temperature overnight (approximately 12 hours). [5]
- A precipitate of **sodium thioantimonate** will form.
- Collect the solid product by centrifugation or filtration.
- Wash the product with the solvent used for the reaction to remove any soluble impurities.
- Dry the resulting powder under vacuum to obtain high-purity **sodium thioantimonate**. This method can achieve a purity of approximately 99 wt% and a yield of 92-95%. [5][6]

Mandatory Visualization

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the one-pot synthesis of **sodium thioantimonate**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Rapid synthesis process and characterization for high purity sodium thioantimoniate nonahydrate - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and Characterization of Na₃SbS₄ Solid Electrolytes via Mechanochemical and Sintered Solid-State Reactions: A Comparative Study [dspace.mit.edu]
- 3. Synthesis and Characterization of Na₃SbS₄ Solid Electrolytes via Mechanochemical and Sintered Solid-State Reactions: A Comparative Study [mdpi.com]
- 4. Synthesis and Characterization of Na₃SbS₄ Solid Electrolytes via Mechanochemical and Sintered Solid-State Reactions: A ... [ouci.dntb.gov.ua]
- 5. smeng.ucsd.edu [smeng.ucsd.edu]
- 6. prepchem.com [prepchem.com]
- 7. Facile one-pot synthesis of high-purity sodium antimony chalcogenides in polar solvents - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QI02941K [pubs.rsc.org]
- To cite this document: BenchChem. [Application Note: One-Pot Synthesis of High-Purity Sodium Thioantimonate (Schlippe's Salt)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b089268#one-pot-synthesis-of-high-purity-sodium-thioantimonate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com